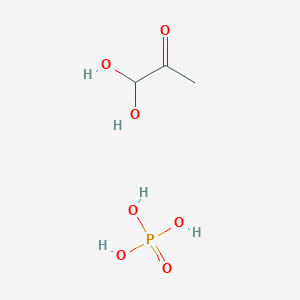
1,1-Dihydroxypropan-2-one;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dihydroxypropan-2-one;phosphoric acid is a compound that combines the properties of both dihydroxyacetone and phosphoric acid Dihydroxyacetone is a simple ketotriose, while phosphoric acid is a triprotic acid commonly used in various industrial and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihydroxypropan-2-one;phosphoric acid can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where dihydroxyacetone and phosphoric acid are combined in precise ratios. The reaction is monitored and controlled to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Dihydroxypropan-2-one;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,1-Dihydroxypropan-2-one;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 1,1-Dihydroxypropan-2-one;phosphoric acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be phosphorylated to form dihydroxyacetone phosphate, which plays a crucial role in glycolysis and other metabolic pathways. The phosphorylation process is catalyzed by specific enzymes, and the resulting product participates in various biochemical reactions.
類似化合物との比較
Similar Compounds
Dihydroxyacetone: A simple ketotriose that serves as a precursor to the compound.
Phosphoric Acid: A triprotic acid with widespread applications in industry and biology.
Glycerol-2-phosphate: A related compound with similar chemical properties.
Uniqueness
1,1-Dihydroxypropan-2-one;phosphoric acid is unique due to its combined properties of dihydroxyacetone and phosphoric acid. This combination allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound for various applications.
特性
分子式 |
C3H9O7P |
|---|---|
分子量 |
188.07 g/mol |
IUPAC名 |
1,1-dihydroxypropan-2-one;phosphoric acid |
InChI |
InChI=1S/C3H6O3.H3O4P/c1-2(4)3(5)6;1-5(2,3)4/h3,5-6H,1H3;(H3,1,2,3,4) |
InChIキー |
CIEYFQRZEULHJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


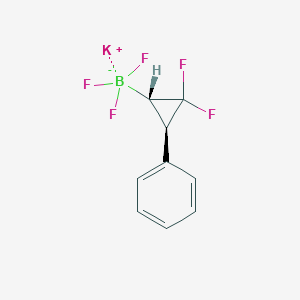
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)
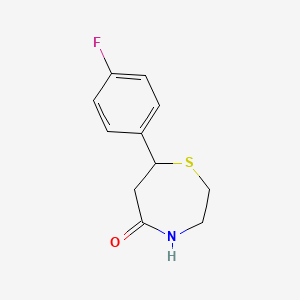
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
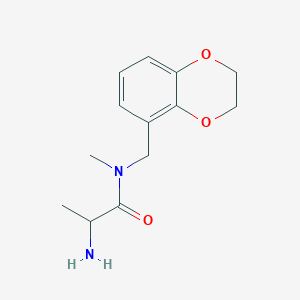
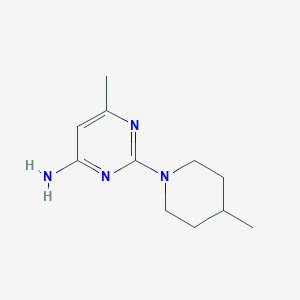

![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
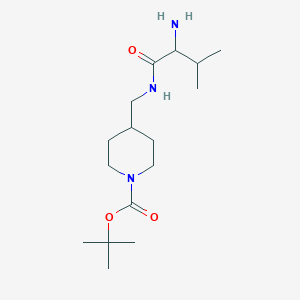
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
